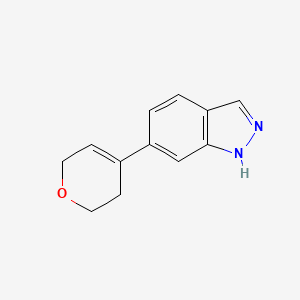

6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole

Description

BenchChem offers high-quality 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEHRQSPKGIGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654170 | |

| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-92-1 | |

| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Solubility Profiling of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole

Executive Summary

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. Physicochemical properties, particularly solubility, are a primary determinant of success. This guide provides an in-depth technical framework for characterizing the solubility of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole, a heterocyclic compound featuring a privileged indazole core.[1] The indazole moiety is a cornerstone in medicinal chemistry, known for its presence in numerous anti-inflammatory and anti-cancer agents.[1][2] The addition of a dihydropyran group can modulate physicochemical properties, including solubility, making a thorough investigation essential.[1]

This document moves beyond a simple recitation of data. It is designed for researchers, chemists, and drug development professionals, providing the strategic rationale and detailed, field-proven protocols for a comprehensive solubility assessment. We will dissect the critical distinction between kinetic and thermodynamic solubility, detail the indispensable role of Dimethyl Sulfoxide (DMSO) as a primary solvent, and present robust, step-by-step experimental workflows for generating reliable and actionable solubility data.

The Foundational Role of Solubility in Drug Discovery

Solubility is not merely a physical parameter; it is a critical gatekeeper for biological activity. An otherwise potent compound is of little therapeutic value if it cannot achieve sufficient concentration at its target site. For a molecule like 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole, which serves as a building block for more complex therapeutic agents, an early and accurate understanding of its solubility is paramount.[1]

Poor solubility can lead to:

-

Underestimated Potency: Inaccurate readings in biological assays due to compound precipitation.

-

Erratic In Vivo Results: Low or variable bioavailability, leading to failed animal studies.[3]

-

Formulation Nightmares: Significant hurdles in developing a stable and effective drug product for clinical use.[4]

Therefore, a multi-faceted approach to solubility testing is not just recommended; it is a mandatory step in risk mitigation and resource optimization.

DMSO: The Ubiquitous Solvent of High-Throughput Screening

Dimethyl Sulfoxide (DMSO) is the workhorse solvent in early-stage drug discovery, and for good reason.[3] Its remarkable ability to dissolve a wide array of both polar and non-polar organic molecules makes it the standard for preparing high-concentration stock solutions for large compound libraries.[5][6][7]

However, its universal use introduces a critical experimental nuance: the distinction between kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is the concentration of a compound in an aqueous buffer before it precipitates after being introduced from a high-concentration DMSO stock.[8][9] It is a non-equilibrium measurement that reflects the compound's propensity to stay in solution under high-throughput screening (HTS) conditions.[10] While not the "true" solubility, it is an invaluable metric for predicting assay performance and identifying liabilities early.[10][11]

-

Thermodynamic Solubility: This is the "gold standard" measurement. It represents the true equilibrium concentration of a compound in a saturated solution with its solid form.[8][12] This value is essential for pre-formulation, biopharmaceutical classification (BCS), and predicting in vivo absorption.[9]

A comprehensive profile for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole requires the determination of both values.

Experimental Strategy: A Two-Tiered Approach to Solubility Characterization

We recommend a sequential, two-tiered approach. Begin with a rapid kinetic assessment to ensure the compound's suitability for in vitro assays, followed by a more resource-intensive thermodynamic measurement for a definitive characterization.

Tier 1: High-Throughput Kinetic Solubility Assessment

This assay is designed for speed and efficiency, providing a rapid go/no-go decision for further studies. The most common method involves laser nephelometry, which measures the scattering of light by insoluble particles (precipitate).[13]

Caption: High-throughput kinetic solubility workflow.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Preparation: Using an automated liquid handler, dispense 2 µL of the 10 mM stock solution into the wells of a clear 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final theoretical concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 1 to 2 hours.[12][14] This allows time for precipitation to occur, though it does not guarantee equilibrium.

-

Detection: Measure the turbidity of each well using a laser nephelometer.[13] The instrument detects light scattered by any precipitate that has formed.[13]

-

Data Analysis: The concentration at which a significant increase in light scatter is observed is defined as the kinetic solubility limit. This is determined by comparing the sample wells to a calibration curve or a set of controls.

Tier 2: Gold-Standard Thermodynamic Solubility Assessment

The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[8] It involves generating a saturated solution and measuring the concentration of the dissolved compound, typically by HPLC.

Caption: Shake-flask thermodynamic solubility workflow.

-

Preparation: Add an excess amount of solid 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole (e.g., 1-2 mg) to a glass vial.[12] The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, PBS pH 7.4, 100% DMSO, Ethanol).

-

Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours.[2][8]

-

Causality: This extended incubation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states of the compound.[9]

-

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a 0.45 µm filter.

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze these dilutions using a validated HPLC-UV method against a standard curve prepared from a known-concentration stock solution.

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that specific solvent system.

Data Presentation and Interpretation

All quantitative solubility data for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole should be summarized for clear, comparative analysis.

| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Notes |

| 100% DMSO | Thermodynamic | 25 | Experimental Value | Experimental Value | Establishes maximum stock concentration. |

| PBS (pH 7.4) | Kinetic | 25 | Experimental Value | Experimental Value | Predicts performance in HTS assays. |

| PBS (pH 7.4) | Thermodynamic | 25 | Experimental Value | Experimental Value | "Gold standard" physiological solubility. |

| Water | Thermodynamic | 25 | Experimental Value | Experimental Value | Intrinsic aqueous solubility. |

| Ethanol | Thermodynamic | 25 | Experimental Value | Experimental Value | Relevant for potential formulations. |

| SGF (pH 1.2) | Thermodynamic | 37 | Experimental Value | Experimental Value | Simulates gastric fluid for oral delivery. |

| SIF (pH 6.8) | Thermodynamic | 37 | Experimental Value | Experimental Value | Simulates intestinal fluid for oral delivery. |

Note: The molecular weight of C₁₂H₁₂N₂O is 200.24 g/mol .[1]

A desirable solubility for drug discovery compounds is generally considered to be >60 µg/mL.[10] Values below this threshold may signal future challenges in developing the compound or its derivatives.

Conclusion

The solubility profile of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole is a critical dataset that will profoundly influence its trajectory within a drug discovery program. By implementing the rigorous, two-tiered experimental strategy outlined in this guide, research teams can generate a comprehensive and reliable understanding of this molecule's behavior in various solvent systems. This proactive approach, which distinguishes between the practical utility of kinetic solubility and the definitive nature of thermodynamic solubility, ensures that decisions are based on robust data, thereby de-risking subsequent development and maximizing the potential for success.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science.

- Inventiva Pharma. (n.d.).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Benchchem. (n.d.). 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. Benchchem.

- Cheminform. (2022). Compound solubility measurements for early drug discovery.

- Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.

- Balakin, K. V., et al. (2006). DMSO solubility and bioscreening.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- PubChem. (n.d.). 3,6-Dihydro-2H-pyran. PubChem.

- Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

- MDPI. (2024).

- Chemical Synthesis Database. (2025). 6-isobutyl-3,4-dihydro-2H-pyran.

- BMG LABTECH. (2023).

- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Cheméo.

- I-Concept. (2025). DMSO: Significance and symbolism. I-Concept.

- ResearchGate. (n.d.). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products.

- BOC Sciences. (n.d.). CAS 1266386-38-2 | 6-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole. BOC Sciences.

- King-Pharm. (n.d.). 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [1266386-30-4]. King-Pharm.

- Elguero, J., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- ChemicalBook. (n.d.). 6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid. ChemicalBook.

Sources

- 1. 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole|CAS 885272-68-4 [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

- 8. asianpubs.org [asianpubs.org]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inventivapharma.com [inventivapharma.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. enamine.net [enamine.net]

known protein binding partners for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole

An In-depth Technical Guide to the Identification and Validation of Protein Binding Partners for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

The identification of protein-small molecule interactions is a cornerstone of modern drug discovery and chemical biology. The compound 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole represents a novel chemical entity with potential therapeutic applications. However, its mechanism of action remains uncharacterized without a thorough understanding of its protein binding partners. This guide provides a comprehensive, technically-focused roadmap for researchers and drug development professionals to identify and validate the protein targets of this molecule. We eschew a simple listing of putative partners, which are not established in the public domain, in favor of a robust, first-principles approach to discovery. This document outlines a multi-pronged strategy encompassing in silico prediction, unbiased experimental screening, and rigorous biophysical and cell-based validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final identified interactors.

Introduction: The Imperative of Target Identification

6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a heterocyclic compound featuring an indazole core linked to a dihydropyran moiety. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a variety of protein classes, particularly kinases. The specific substitution pattern of this molecule, however, suggests a unique pharmacological profile that requires empirical determination of its protein interactome.

The central challenge in elucidating the function of a novel small molecule is the identification of its direct protein targets. This process, known as target deconvolution, is critical for:

-

Mechanism of Action (MoA) Elucidation: Understanding how a compound exerts its biological effects at a molecular level.

-

Safety and Toxicity Profiling: Identifying potential off-target interactions that could lead to adverse effects.

-

Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Biomarker Development: Discovering biomarkers that can predict or measure a response to the compound.

This guide will provide a logical, experimentally-driven workflow to move from the unknown to a validated set of protein binding partners for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental screening, computational methods can provide valuable, hypothesis-generating insights into potential protein targets. These approaches leverage the chemical structure of the small molecule to predict its likely binding partners.

Ligand-Based and Structure-Based Virtual Screening

A dual-pronged computational approach is recommended:

-

Ligand-Based Screening: This method relies on the principle that structurally similar molecules often have similar biological activities. The structure of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole can be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules then become putative targets for our compound of interest.

-

Structure-Based Screening (Molecular Docking): If high-resolution crystal structures of potential protein targets are available (e.g., from the Protein Data Bank - PDB), molecular docking simulations can predict the binding pose and affinity of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole to these proteins. This is particularly useful for screening large libraries of proteins, such as all known human kinases.

Workflow for In Silico Target Prediction

Caption: In silico workflow for generating a prioritized list of potential protein targets.

Phase 2: Unbiased Experimental Identification of Binding Partners

While computational methods provide a valuable starting point, empirical identification of binding partners from a relevant biological context (e.g., cell lysate, tissue homogenate) is essential. We will focus on two gold-standard, unbiased approaches.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to isolate proteins that directly bind to an immobilized small molecule.

3.1.1. Principle of the Method

The core principle involves covalently attaching 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole to a solid support (e.g., sepharose beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture. Proteins that bind to the small molecule are retained on the matrix, while non-binding proteins are washed away. The bound proteins are then eluted and identified by high-resolution mass spectrometry.

3.1.2. Experimental Protocol: AP-MS

-

Synthesis of an Affinity Probe:

-

A derivative of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole must be synthesized that incorporates a linker arm with a reactive group (e.g., a carboxylic acid or an amine) for immobilization. Crucially, the linker should be attached at a position on the molecule that is not expected to be involved in protein binding, as determined by structure-activity relationship (SAR) studies or computational docking.

-

-

Immobilization to Solid Support:

-

The linker-modified compound is covalently coupled to NHS-activated Sepharose beads or similar solid support according to the manufacturer's protocol.

-

A control matrix should be prepared by blocking the reactive groups on the beads without adding the compound. This is critical for distinguishing true binders from proteins that non-specifically adsorb to the matrix.

-

-

Protein Extraction:

-

Prepare a native protein lysate from the cell line or tissue of interest using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

-

Determine the total protein concentration using a standard assay (e.g., BCA assay).

-

-

Affinity Pulldown:

-

Incubate the affinity matrix and the control matrix with the protein lysate (e.g., 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binders. A typical wash series would be 3-5 washes of 10-15 bead volumes each.

-

-

Elution and Sample Preparation for MS:

-

Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., high salt, low pH).

-

The eluted proteins are then subjected to in-solution or in-gel trypsin digestion to generate peptides for mass spectrometry analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting spectra are searched against a protein database to identify the proteins.

-

Quantitative analysis (e.g., label-free quantification or SILAC) is used to identify proteins that are significantly enriched in the affinity matrix pulldown compared to the control matrix.

-

AP-MS Workflow Diagram

Caption: Step-by-step workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Thermal Proteome Profiling (TPP)

TPP is an in situ method that can identify protein targets within living cells or cell lysates.

3.2.1. Principle of the Method

TPP is based on the observation that the thermal stability of a protein changes upon ligand binding. Proteins are generally more resistant to heat-induced denaturation when bound to a small molecule. In a TPP experiment, cells or lysates are treated with the compound of interest or a vehicle control, and then aliquots are heated to a range of different temperatures. The aggregated, denatured proteins are pelleted by centrifugation, and the amount of soluble protein remaining at each temperature is quantified by mass spectrometry. A target protein will show a characteristic shift in its melting curve to a higher temperature in the presence of the binding compound.

3.2.2. Experimental Protocol: TPP

-

Cell Culture and Treatment:

-

Culture the cells of interest to a sufficient density.

-

Treat the cells with 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole or a vehicle control (e.g., DMSO) for a defined period.

-

-

Heating and Lysis:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or another suitable method.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

-

Sample Preparation for MS:

-

Prepare the soluble protein fractions for mass spectrometry using a standard proteomics sample preparation workflow (e.g., protein precipitation, digestion, and peptide cleanup).

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the samples by LC-MS/MS.

-

Quantify the abundance of each protein at each temperature point for both the treated and control samples.

-

Plot the relative amount of soluble protein as a function of temperature to generate melting curves for each protein.

-

Identify proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) upon compound treatment.

-

Phase 3: Orthogonal Validation of Putative Hits

The candidates identified from the unbiased screening phase must be validated using orthogonal methods to confirm direct binding and to quantify the interaction.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a protein and a small molecule.

4.1.1. Principle of the Method

In an SPR experiment, a purified protein is immobilized on a sensor chip. A solution containing the small molecule is then flowed over the chip surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the signal at different concentrations of the small molecule, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.

4.1.2. Experimental Protocol: SPR

-

Protein Expression and Purification:

-

Clone, express, and purify the candidate protein(s) identified in the screening phase. High purity (>95%) is essential.

-

-

Immobilization of the Protein:

-

Immobilize the purified protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell should be prepared in the same way but without the protein to allow for subtraction of bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole in a suitable running buffer.

-

Inject the different concentrations of the compound over the sensor chip and the reference flow cell.

-

Record the SPR sensorgrams, which show the binding response over time.

-

-

Data Analysis:

-

After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

-

Table 1: Representative Data from Biophysical Validation

| Protein Target | Method | KD (nM) | ka (1/Ms) | kd (1/s) |

| Protein X | SPR | 150 | 1.2 x 105 | 0.018 |

| Protein Y | ITC | 220 | N/A | N/A |

| Protein Z | SPR | > 10,000 | No Binding Detected | No Binding Detected |

This table is a template for presenting validation data. The values are hypothetical.

Cell-Based Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to confirm target engagement in a cellular environment. It is based on the same principle as TPP but is typically performed on a smaller scale for a specific protein of interest, often using Western blotting for detection.

4.2.1. Experimental Protocol: CETSA

-

Cell Treatment and Heating:

-

Treat cells with the compound or vehicle control.

-

Heat aliquots of the intact cells to a range of temperatures.

-

-

Lysis and Protein Analysis:

-

Lyse the cells and separate the soluble and aggregated fractions by centrifugation.

-

Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting using a specific antibody.

-

-

Data Interpretation:

-

A shift in the melting curve of the target protein to a higher temperature in the compound-treated cells confirms target engagement in a cellular context.

-

CETSA Workflow Diagram

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: Synthesizing the Data for a Complete Picture

The identification of protein binding partners for a novel compound like 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a multi-step process that requires a combination of computational, biochemical, and cell-based approaches. By following the workflow outlined in this guide—from in silico prediction to unbiased screening and finally to rigorous orthogonal validation—researchers can confidently identify the true biological targets of this molecule. This foundational knowledge is the critical first step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.

References

This is a representative list of references for the techniques described. A comprehensive literature search should be conducted for protocols specific to the protein families identified.

-

Affinity-Purification for Mass Spectrometry. Rix, U., and Superti-Furga, G. Nature Protocols. [Link]

-

Thermal proteome profiling for interrogating protein-ligand interactions. Savitski, M. M., et al. Science. [Link]

-

The cellular thermal shift assay for evaluating drug target engagement in cells. Martinez Molina, D., et al. Science. [Link]

-

Surface Plasmon Resonance (SPR) for Drug Discovery and Development. Patching, S. G. Methods in Molecular Biology. [Link]

-

ChEMBL: a large-scale bioactivity database for drug discovery. Gaulton, A., et al. Nucleic Acids Research. [Link]

-

Protein Data Bank: the single global archive for 3D macromolecular structure data. Berman, H. M., et al. Nucleic Acids Research. [Link]

Navigating the Synthesis and Application of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole: A Technical Guide for Advanced Research

Abstract

Introduction: The Rationale for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole in Drug Discovery

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its bioisosteric relationship with indole allows it to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with a wide range of biological targets, including protein kinases.[2] Marketed drugs such as the antiemetic granisetron and the kinase inhibitors axitinib and pazopanib feature the indazole core, underscoring its therapeutic relevance.[2][3]

The 3,6-dihydro-2H-pyran (DHP) moiety is also of significant interest in drug design. It serves as a versatile structural motif that can enhance aqueous solubility and provide a synthetic handle for further molecular elaboration.[1] In some contexts, the DHP group has been successfully employed as a hinge-region binding motif for potent and selective inhibitors of key cellular targets like the mammalian target of rapamycin (mTOR).

The strategic combination of the indazole scaffold with the dihydropyran ring at the 6-position, as in 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, presents a compelling opportunity for the development of novel chemical entities with unique pharmacological profiles. This specific substitution pattern offers a distinct vector for exploring chemical space compared to its more commonly documented 5-substituted isomer.[1]

Commercial Availability Assessment

As of early 2026, a thorough search of major chemical supplier databases and platforms indicates that 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is not a commercially available, stock compound. While a variety of structurally related indazole derivatives are readily available, this specific isomer appears to require custom synthesis.

The following table summarizes the availability of closely related analogs, which may serve as starting points for synthetic efforts or as comparative compounds in biological assays.

| Compound Name | CAS Number | Notes | Potential Supplier(s) |

| 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | 885272-68-4 | Positional isomer of the target compound. | Benchchem |

| 6-(Tetrahydro-pyran-4-yl)-1H-indazole | 885272-18-4 | Saturated pyran ring analog. | Echemi |

| 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1266386-30-4 | Potential synthetic precursor with a protected indazole nitrogen. | BLDpharm |

| 6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole | 885272-24-2 | Thio-analog of the target compound. | Finetech Industry Limited |

Proposed Synthetic Strategy: A Practical Laboratory Approach

Given the lack of direct commercial sources, a robust synthetic route is essential for researchers wishing to study 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. The following proposed synthesis is based on established organometallic cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to a Suzuki or Stille cross-coupling reaction between a 6-halo-1H-indazole derivative and a suitable dihydropyran-containing organometallic reagent.

Step-by-Step Synthetic Protocol

This protocol outlines a two-step process starting from commercially available 6-bromo-1H-indazole.

Step 1: N-Protection of 6-Bromo-1H-indazole

The indazole nitrogen is typically protected to prevent side reactions during the subsequent cross-coupling step. A tetrahydropyranyl (THP) group is a common and readily cleavable protecting group for this purpose.

-

Reactants: 6-Bromo-1H-indazole, 3,4-dihydro-2H-pyran (DHP), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).

-

Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 6-bromo-1H-indazole in the chosen solvent.

-

Add DHP (typically 1.1-1.5 equivalents).

-

Add a catalytic amount of PTSA.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole by column chromatography.

-

Step 2: Suzuki Cross-Coupling

The protected 6-bromo-1H-indazole is then coupled with (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester.

-

Reactants: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate or cesium carbonate).

-

Solvent: A mixture of a polar aprotic solvent (e.g., dioxane or DMF) and water.

-

Procedure:

-

To a reaction vessel, add the protected 6-bromo-1H-indazole, the boronic ester (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.

-

Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and add it to the reaction vessel.

-

Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the coupled product by column chromatography.

-

Step 3: Deprotection

The final step involves the removal of the THP protecting group to yield the target compound.

-

Reactants: The protected coupled product from Step 2 and a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).

-

Solvent: A protic solvent such as methanol or ethanol.

-

Procedure:

-

Dissolve the protected compound in the chosen solvent.

-

Add the acid and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a base.

-

Remove the solvent under reduced pressure and purify the final product, 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, by recrystallization or column chromatography.

-

Potential Applications in Medicinal Chemistry and Drug Development

The unique structural features of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole make it a highly attractive candidate for use as a building block in various drug discovery programs.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 6-substituted dihydropyran moiety can be further functionalized to extend into the solvent-exposed region, allowing for the fine-tuning of potency and selectivity. The isomeric 5-substituted analog has been investigated for its potential as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor often mutated in acute myeloid leukemia (AML).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 200 g/mol , this compound is well-suited for use in fragment-based screening campaigns.[2] Its constituent parts, the indazole and dihydropyran rings, are both recognized as valuable fragments in FBDD.

Other Therapeutic Areas

Indazole derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][4] The introduction of the dihydropyran group at the 6-position provides a novel avenue for modifying the pharmacokinetic and pharmacodynamic properties of these established pharmacophores.

Conclusion

While 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is not currently a readily available commercial product, its synthesis is achievable through established and reliable chemical methods. The convergence of the medicinally significant indazole core and the versatile dihydropyran moiety makes this compound a highly valuable building block for modern drug discovery. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic route offers a clear and actionable pathway for obtaining this molecule, thereby enabling its exploration in a variety of research and development settings.

References

-

Benchchem. 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.

-

Echemi. Buy 6-(TETRAHYDRO-PYRAN-4-YL) - 1h-indazole.

-

BLDpharm. 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Finetech Industry Limited. 6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole.

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.

-

O'Reilly, M., et al. (2014). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 19(9), 14358-14399.

-

PharmaBlock. Indazoles in Drug Discovery.

-

MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3045.

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 130-134.

-

Organic Chemistry Portal. Synthesis of 2,3-dihydro-4H-pyran-4-ones.

-

Cui, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7303.

-

University of Wisconsin-La Crosse. (2014). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. UW-L Journal of Undergraduate Research XVII.

-

ResearchGate. (2000). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I.

Sources

Methodological & Application

Synthesis Protocol for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole: An Application Note

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The indazole moiety is a recognized pharmacophore present in numerous therapeutic agents, and its functionalization allows for the exploration of novel chemical space.[1] This guide details a robust and efficient synthesis route based on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] We will delve into the rationale behind the choice of starting materials, catalysts, and reaction conditions, providing not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.

Introduction

The 1H-indazole scaffold is of significant interest in the pharmaceutical industry due to its diverse biological activities.[1] The ability to introduce various substituents onto the indazole core is crucial for modulating the pharmacological properties of new chemical entities. The target molecule, 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, incorporates a dihydropyran moiety, which can enhance solubility and provide a vector for further chemical modifications.[1]

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[2] This reaction facilitates the formation of a C-C bond between a halogenated aromatic compound and an organoboron species, catalyzed by a palladium complex.[3]

This guide will focus on the coupling of 6-bromo-1H-indazole with 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester).

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the C6-position of the indazole ring, leading back to two commercially available or readily accessible starting materials.

Caption: Retrosynthetic approach for the target molecule.

Materials and Methods

Reagents and Solvents

| Reagent | Supplier | Purity | Notes |

| 6-Bromo-1H-indazole | Commercial Source | >97% | Store in a cool, dry place. |

| 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Commercial Source | >97% | Moisture sensitive.[4] Store under an inert atmosphere. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercial Source | >98% | Air-stable catalyst. |

| Potassium Carbonate (K₂CO₃) | Commercial Source | >99% | Anhydrous. Dry in an oven before use if necessary. |

| 1,4-Dioxane | Commercial Source | Anhydrous | Use a freshly opened bottle or distill from a suitable drying agent. |

| Deionized Water | In-house | - | Degas before use. |

| Ethyl Acetate (EtOAc) | Commercial Source | HPLC Grade | For workup and chromatography. |

| Hexanes | Commercial Source | HPLC Grade | For chromatography. |

| Brine (saturated NaCl solution) | In-house | - | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | - | For drying the organic layer. |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

Suzuki-Miyaura Cross-Coupling Reaction

Caption: Workflow for the synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.

Detailed Steps:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Through the septum, add degassed 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the 6-bromo-1H-indazole of approximately 0.1 M.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. For TLC analysis, a mobile phase of ethyl acetate/hexanes (e.g., 1:1) is suitable.

-

-

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

The purified product should be a white to off-white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indazole to form a Pd(II) complex.[3]

-

Transmetalation: The dihydropyran group is transferred from the boronic ester to the palladium center, displacing the bromide. This step is facilitated by the base.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Inactive Catalyst: Ensure the palladium catalyst is of good quality. If using a Pd(II) precatalyst, ensure it is efficiently reduced to Pd(0) in situ.

-

Protodeboronation of Boronic Ester: Boronic esters can be susceptible to hydrolysis, leading to the formation of the corresponding deborylated arene.[5] Using a slight excess of the boronic ester (1.2 eq) can help to mitigate this. Ensure the reaction is run under a well-maintained inert atmosphere. While pinacol esters are relatively stable, prolonged reaction times or harsh basic conditions can promote this side reaction.[6]

-

Inefficient Transmetalation: The choice of base is critical. Potassium carbonate is a good general-purpose base for this type of coupling. If the reaction is sluggish, a stronger base like cesium carbonate could be considered.[7] The presence of water is often necessary to facilitate the transmetalation step.[5]

-

-

Formation of Side Products:

-

Homocoupling of Boronic Ester: This can occur if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[5]

-

Dehalogenation of the Starting Material: This can be a competing pathway, especially with certain catalyst/ligand combinations.

-

-

Purification Challenges:

-

Residual palladium can often be removed by filtering the crude product solution through a pad of celite or by using a metal scavenger.

-

If the product co-elutes with starting materials or byproducts, optimizing the solvent system for column chromatography is necessary. A shallow gradient can improve separation.

-

Expected Characterization Data

-

¹H NMR (in DMSO-d₆):

-

A broad singlet for the indazole N-H proton (around 13 ppm).

-

Signals in the aromatic region (7-8 ppm) corresponding to the protons on the indazole ring.

-

A signal for the vinylic proton on the dihydropyran ring (around 6 ppm).

-

Signals for the methylene protons of the dihydropyran ring (in the range of 2.5-4.5 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

Signals corresponding to the carbon atoms of the indazole and dihydropyran rings. The quaternary carbon of the C-B bond in the starting material will be absent, and a new aromatic carbon signal will appear in its place.

-

-

Mass Spectrometry (ESI+):

-

The expected molecular ion peak [M+H]⁺ at m/z 201.10.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. By carefully selecting the starting materials, catalyst, and reaction conditions, and by being mindful of potential side reactions, researchers can successfully synthesize this valuable compound for use in various drug discovery and development programs. This protocol, along with the provided mechanistic insights and troubleshooting guide, serves as a comprehensive resource for chemists in the field.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Morales-Serna, J. A., García-Ramos, Y., & Taylor, R. E. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthesis, 2010(15), 2561-2566. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

-

Lee, C.-H., & Lee, Y.-J. (2015). Development of an efficient process for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. Heterocycles, 91(8), 1653-1658. [Link]

-

Catarzi, D., Colotta, V., Varano, F., Cecchi, L., Filacchioni, G., Galli, A., & Costagli, C. (2000). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 5(8), 969-979. [Link]

-

Morales-Serna, J. A., García-Ramos, Y., & Taylor, R. E. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]

-

Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]

-

Muthu, C., & Revanasiddappa, H. D. (2016). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. ResearchGate. [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

-

Thomas, S., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6363-6380. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 24(11), 5121-5124. [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Oldenhuis, N. J., et al. (2001). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 123(24), 5851–5852. [Link]

-

Mastalerz, M. (2023). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]

-

ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

-

Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

-

Mastalerz, M. (2023). A Water-Stable Boronate Ester Cage. PMC. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Semantic Scholar. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. [Link]

-

SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). [Link]

Sources

- 1. 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole|CAS 885272-68-4 [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a Cellular Assay with 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole

Introduction: Unveiling the Cellular Activity of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of indazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects through the inhibition of protein kinases.[2] This application note provides a comprehensive guide for the initial characterization and development of a robust cellular assay for the novel compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole, hereafter referred to as "Compound X".

Given that the precise biological target of Compound X is not yet defined, this document will guide researchers through a systematic, hypothesis-driven approach. We will begin with fundamental characterization, proceed to broad functional screening to generate a testable hypothesis—that Compound X is a kinase inhibitor—and culminate in the development and validation of a specific, quantitative cell-based assay to determine its potency and cellular mechanism of action. This approach is designed to be adaptable and to provide a solid framework for the investigation of other novel small molecules.

Part 1: Foundational Characterization of Compound X

Before investigating the biological activity of Compound X, it is crucial to establish its fundamental physicochemical properties and its general effects on cell viability. These initial steps are essential for ensuring the reliability and reproducibility of subsequent cellular assays.

Physicochemical Properties: Solubility and Stability

The solubility and stability of a compound in aqueous and solvent-based solutions are critical for accurate dosing in cellular assays. The indazole moiety is generally polar, which can aid in aqueous solubility.[3] However, the overall solubility of Compound X will be influenced by the dihydropyran group and other structural features.

Recommendation: Empirically determine the solubility of Compound X in dimethyl sulfoxide (DMSO) and in cell culture medium supplemented with fetal bovine serum (FBS). A stock solution in DMSO is common for in vitro screening.[4]

Protocol for Solubility and Stability Assessment:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Compound X (e.g., 10 mM) in 100% DMSO.

-

Solubility in Aqueous Media: Serially dilute the DMSO stock into phosphate-buffered saline (PBS) and the intended cell culture medium (e.g., DMEM with 10% FBS) to a range of concentrations (e.g., 1 µM to 100 µM).

-

Visual and Spectroscopic Analysis: Visually inspect for precipitation at each concentration. For a more quantitative measure, centrifuge the solutions and measure the concentration of the supernatant using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Stability Assessment: Incubate the compound in cell culture medium at 37°C for the intended duration of the longest assay (e.g., 72 hours) and analyze its integrity over time by HPLC.

| Parameter | Recommended Solvent/Medium | Target Concentration |

| Stock Solution | 100% DMSO | 10 mM |

| Working Solutions | Cell Culture Medium + 10% FBS | ≤ 100 µM (final DMSO < 0.5%) |

| Stability Check | Cell Culture Medium + 10% FBS | 37°C for 24, 48, 72 hours |

Initial Cytotoxicity Profiling

A primary step in characterizing a new compound is to determine its effect on cell viability. This provides a therapeutic window and helps in selecting appropriate concentrations for subsequent mechanistic assays, distinguishing between targeted anti-proliferative effects and general toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[5][6]

Experimental Workflow for Cytotoxicity Profiling:

Caption: Workflow for determining the IC50 of Compound X using a cell viability assay.

Cell Line Selection: It is advisable to screen Compound X against a panel of cancer cell lines from different tissue origins to identify sensitive lines and generate early hypotheses about its spectrum of activity. Human cancer cell lines are valuable models for anti-cancer drug development.[7]

| Cell Line | Cancer Type | Rationale |

| A549 | Lung Carcinoma | Commonly used, robust cell line. |

| MCF-7 | Breast Cancer | Represents hormone-dependent breast cancer. |

| MDA-MB-231 | Breast Cancer | Represents triple-negative breast cancer. |

| HCT116 | Colon Cancer | Well-characterized for signaling pathway studies. |

| K562 | Leukemia | A model for hematological malignancies. |

A detailed protocol for the CellTiter-Glo® assay is provided in the "Protocols" section.

Part 2: Hypothesis Generation and Target Pathway Identification

Based on the prevalence of kinase inhibitory activity among indazole derivatives, a logical next step is to investigate whether Compound X affects key signaling pathways regulated by protein kinases.[8] Western blotting is a powerful technique to assess changes in the phosphorylation status of key signaling proteins.

Phospho-Protein Profiling by Western Blot

This approach involves treating a sensitive cell line (identified from the cytotoxicity screen) with Compound X at a concentration around its IC50 and observing changes in the phosphorylation of key proteins in major cancer-related signaling pathways, such as:

-

MAPK Pathway: p-ERK1/2

-

PI3K/Akt Pathway: p-Akt, p-mTOR

-

STAT Pathway: p-STAT3

A decrease in the phosphorylation of a specific protein suggests that an upstream kinase in that pathway may be a target of Compound X.

Workflow for Phospho-Protein Profiling:

Caption: Western blot workflow for identifying affected signaling pathways.

Detailed protocols for cell lysis, Bradford protein quantification, and Western blotting are provided in the "Protocols" section.

Part 3: Development and Validation of a Quantitative Cellular Assay

Once a target pathway has been identified (e.g., inhibition of Akt phosphorylation), a more specific and higher-throughput cellular assay can be developed to precisely quantify the potency of Compound X.

Cellular Phospho-Akt Assay (Example)

This protocol describes a 96-well plate-based assay to quantify the inhibition of Akt phosphorylation at a specific site (e.g., Ser473) in response to Compound X. This format is adaptable for other phospho-protein targets.

Principle: Cells are treated with Compound X, then lysed. The amount of phosphorylated Akt in the lysate is quantified using a sandwich ELISA or a high-content imaging system with phospho-specific antibodies. The signal is then normalized to the total protein concentration in each well.

Protocol Overview:

-

Cell Seeding: Seed HCT116 cells (or another sensitive line) in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal signaling, cells can be incubated in serum-free medium for 12-24 hours.

-

Compound Treatment: Treat cells with a serial dilution of Compound X for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Stimulation (Optional): If the pathway is not constitutively active, stimulate with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.

-

Cell Lysis: Lyse the cells directly in the plate.

-

Detection:

-

ELISA-based: Transfer lysates to an ELISA plate pre-coated with a capture antibody for total Akt. Detect phosphorylated Akt using a phospho-specific primary antibody and a labeled secondary antibody.

-

High-Content Imaging: Fix and permeabilize cells in the plate. Stain with a fluorescently labeled phospho-Akt antibody and a nuclear counterstain (e.g., DAPI). Image and quantify the fluorescence intensity per cell.

-

-

Data Analysis: Normalize the phospho-protein signal to the total protein or cell number. Plot the normalized signal against the log of Compound X concentration and fit a four-parameter logistic curve to determine the IC50.[9]

Assay Validation

To ensure the developed assay is reliable for characterizing Compound X and similar molecules, it should be validated according to established guidelines.[10][11][12]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Example) |

| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) < 20%. |

| Accuracy | The closeness of the measured value to a known true value. | Determined using a reference standard; recovery of 80-120%. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.98 for the linear range of the assay. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Signal should be dependent on the specific target (e.g., knockdown of the target protein should abrogate the signal). |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor variations in incubation time, temperature, etc. |

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of Compound X Stock and Working Solutions

-

Materials:

-

Compound X (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution of Compound X in 100% DMSO. For example, if the molecular weight is 200.24 g/mol , dissolve 2.0 mg in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

-

For cellular assays, prepare working solutions by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent toxicity.

-

Protocol 2: Cell Viability Assay using CellTiter-Glo®

-

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Selected cell lines

-

Complete culture medium

-

-

Procedure:

-

Seed 5,000 cells per well in 100 µL of medium in an opaque-walled 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare a 2X serial dilution of Compound X in culture medium.

-

Add 100 µL of the 2X compound dilutions to the cells (final volume 200 µL). Include vehicle control wells (medium with DMSO).

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.[13]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Measure luminescence using a plate reader.

-

Protocol 3: Western Blotting for Phospho-Protein Profiling

-

Materials:

-

Sensitive cell line (e.g., HCT116)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat with Compound X (at IC50 and 2x IC50) or vehicle for the desired time (e.g., 2-6 hours).

-

Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

-

Scrape cells, collect lysate, and centrifuge to pellet debris.

-

Determine protein concentration of the supernatant using the Bradford assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel and run.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash and apply chemiluminescent substrate.

-

Image the blot using a digital imager.

-

Strip and re-probe the membrane for total protein and a loading control (e.g., GAPDH) to ensure equal loading.

-

Protocol 4: Bradford Protein Assay

-

Materials:

-

Bradford reagent (e.g., Coomassie Brilliant Blue G-250 solution)[14]

-

Bovine Serum Albumin (BSA) standard solutions (0.1 to 1.0 mg/mL)

-

Spectrophotometer and cuvettes or a microplate reader

-

-

Procedure:

-

Prepare a standard curve by adding a small volume (e.g., 5 µL) of each BSA standard to separate wells of a 96-well plate.[15]

-

Add 5 µL of your unknown cell lysate samples to other wells.

-

Add 250 µL of Bradford reagent to each well.

-

Incubate for 5-10 minutes at room temperature.[15]

-

Measure the absorbance at 595 nm.

-

Subtract the blank reading from all measurements.

-

Plot the absorbance of the BSA standards versus their concentration and fit a linear regression.

-

Use the equation of the line to calculate the protein concentration of your unknown samples.

-

References

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

U.S. Food and Drug Administration. (2011, January). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

-

Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

-

Vigene Biosciences. Potency Assay Guide. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]

-

iGEM. Bradford Method for Lysis Verification. [Link]

-

Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

-

Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Reaction Biology. [Link]

-

Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

-

Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. [Link]

-

University of Oslo. CellTiter-Glo Assay. [Link]

-

BMG LABTECH. Kinase assays. [Link]

-

BiochemSphere. Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

ecancer. Cell-culture based test systems for anticancer drug screening. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

LabTAG. Bradford Assay Guide for Laboratory Sciences. [Link]

-

Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]

-

A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]

-

ProPharma. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]

-

OZ Biosciences. Bradford-Protein Assay Kit INSTRUCTION MANUAL. [Link]

-

ECA Academy. (2024, March 5). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. [Link]

-

CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

-

IC50's: An Approach to High-Throughput Drug Discovery. University of North Carolina at Chapel Hill. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

-

Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

-

Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]

-

Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

-

Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fda.gov [fda.gov]

- 11. cirm.ca.gov [cirm.ca.gov]

- 12. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]

- 13. OUH - Protocols [ous-research.no]

- 14. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 15. opentrons.com [opentrons.com]

Application Note: A Guide to Utilizing 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole for In Vitro Kinase Inhibition Profiling

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a heterocyclic compound featuring this key moiety, suggesting its potential as a modulator of protein kinase activity. Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer, making them prime targets for therapeutic development.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole using various in vitro kinase inhibition assays. We will delve into the underlying principles of different assay formats, provide detailed, validated protocols, and offer expert insights into data analysis and interpretation to ensure the generation of robust and comparable results.

Introduction to 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole as a Kinase Inhibitor

6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole belongs to the indazole class of compounds, which have garnered significant interest for their diverse pharmacological activities.[1][4] The indazole ring system is a bioisostere of purines, allowing it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of many kinases.[1] This competitive binding mechanism is a common strategy for kinase inhibition.[5] Studies on structurally related indazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including Fms-like tyrosine kinase 3 (FLT3), Janus kinases (JAK), and Fibroblast Growth Factor Receptor (FGFR), underscoring the therapeutic potential of this chemical class.[1][6]

This guide will equip researchers with the foundational knowledge and practical methodologies required to evaluate the inhibitory potential of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole against specific kinase targets.

Compound Profile

A clear understanding of the test article's properties is fundamental to designing a sound experiment.

| Property | Value | Source |

| Chemical Name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | - |

| Molecular Formula | C12H12N2O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Core Scaffold | 1H-Indazole | [1][7] |

| Proposed MoA | ATP-competitive kinase inhibition | [1][5] |

Principles of In Vitro Kinase Inhibition Assays